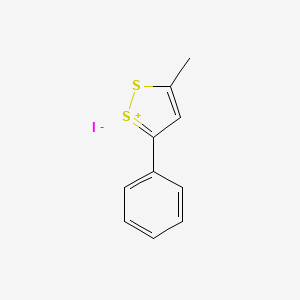
1,2-Dithiol-1-ium, 3-methyl-5-phenyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 185349, also known as Sanggenol L, is an extended flavonoid compound. It is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a dihydropyranochromenone core. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 185349 typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the dihydropyranochromenone core: This is achieved through a series of condensation reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings, often using reagents like hydrogen peroxide or other oxidizing agents.
Methylation and Prenylation: Addition of methyl and prenyl groups to the core structure, which can be achieved using methyl iodide and prenyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of NSC 185349 would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain pure NSC 185349.
Chemical Reactions Analysis
Types of Reactions
NSC 185349 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the dihydropyranochromenone core can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Nitric acid, bromine.
Major Products
Oxidized derivatives: Quinones and other oxidized forms.
Reduced derivatives: Alcohols and other reduced forms.
Substituted derivatives: Nitrated or halogenated compounds.
Scientific Research Applications
NSC 185349 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of NSC 185349 involves its interaction with various molecular targets and pathways:
Antioxidant activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
NSC 185349 can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. While these compounds share similar core structures, NSC 185349 is unique due to its specific hydroxylation pattern and the presence of methyl and prenyl groups, which may confer distinct biological activities.
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
These compounds, like NSC 185349, are known for their antioxidant and anti-inflammatory properties but differ in their specific molecular structures and biological activities.
Properties
CAS No. |
37344-00-6 |
|---|---|
Molecular Formula |
C10H9IS2 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
3-methyl-5-phenyldithiol-1-ium;iodide |
InChI |
InChI=1S/C10H9S2.HI/c1-8-7-10(12-11-8)9-5-3-2-4-6-9;/h2-7H,1H3;1H/q+1;/p-1 |
InChI Key |
VOHHTNUMLJWOEC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[S+]S1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)


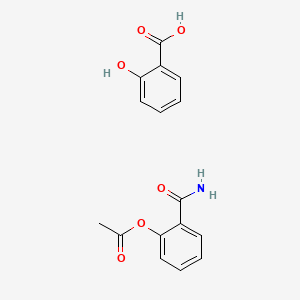
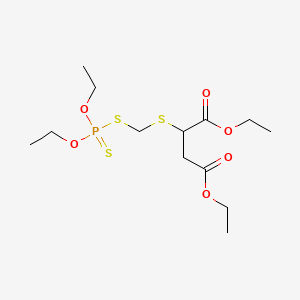


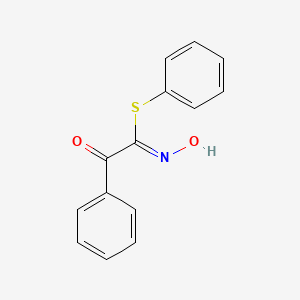
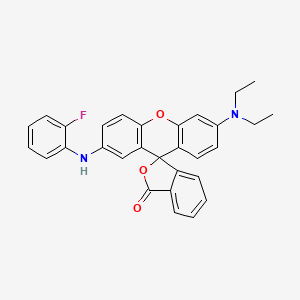
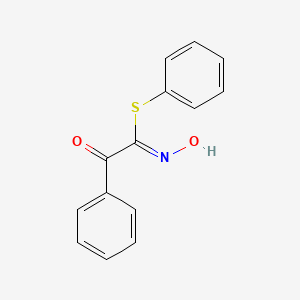

![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
